(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide is an organic compound that features a cyano group, a difluoromethoxy group, and a methoxyphenyl group
Mechanism of Action
Mode of Action
(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide interacts with its target by binding to the active site of the cyclic GMP-AMP synthase . This interaction can lead to changes in the enzyme’s activity, potentially influencing the production of cyclic GMP-AMP and the subsequent activation of the STING pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the compound and its interaction with its target . Additionally, the presence of other molecules in the environment, such as salts or other chemicals, could potentially influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide typically involves the following steps:
Formation of the starting material: The initial step involves the preparation of 2-(difluoromethoxy)-5-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.
Amidation: The nitrile is then converted to the corresponding amide using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-[2-(trifluoromethoxy)-5-methoxyphenyl]prop-2-enamide
- (Z)-2-cyano-3-[2-(methoxy)-5-methoxyphenyl]prop-2-enamide
- (Z)-2-cyano-3-[2-(difluoromethyl)-5-methoxyphenyl]prop-2-enamide
Uniqueness
(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-9-2-3-10(19-12(13)14)7(5-9)4-8(6-15)11(16)17/h2-5,12H,1H3,(H2,16,17)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJAARGUCRVSGO-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC(F)F)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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